![molecular formula C11H21N3O B14139513 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one CAS No. 89020-35-9](/img/structure/B14139513.png)
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is a heterocyclic compound that features both piperidine and diazepane rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and diazepane moieties in its structure suggests that it may exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one typically involves the reaction of piperidine with a suitable diazepane precursor. One common method involves the alkylation of piperidine with a diazepane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Functionalized derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Piperidine derivatives: Compounds like piperine and piperidine itself.
Diazepane derivatives: Compounds such as diazepam and other benzodiazepines.
Uniqueness: 1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one is unique due to the combination of piperidine and diazepane rings in its structure. This dual-ring system can confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Propiedades
Número CAS |
89020-35-9 |
|---|---|
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-(piperidin-1-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-5-9-14(11)10-13-7-3-1-4-8-13/h1-10H2,(H,12,15) |
Clave InChI |
ZQJBLGVNUDGKLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CN2CCCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


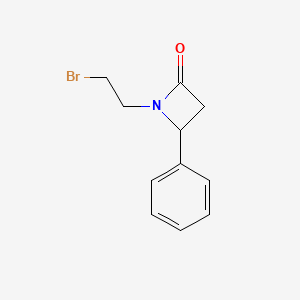


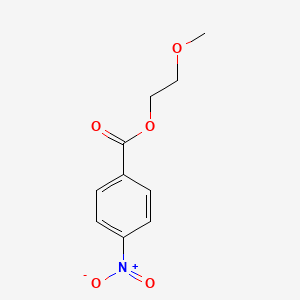
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
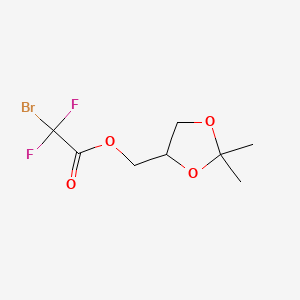
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)


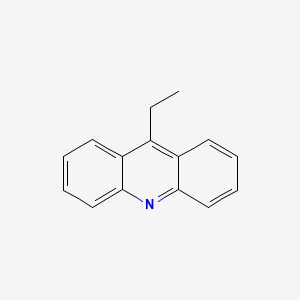

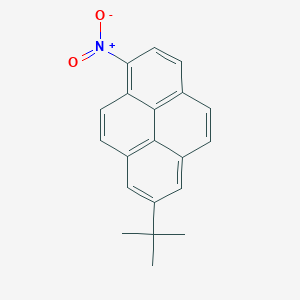
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
